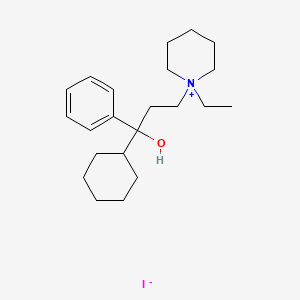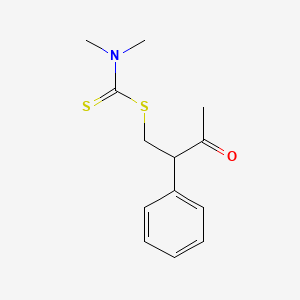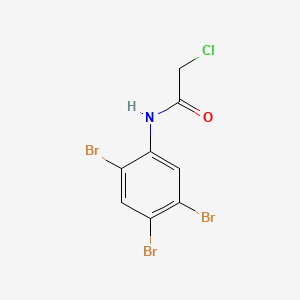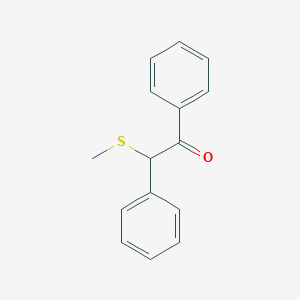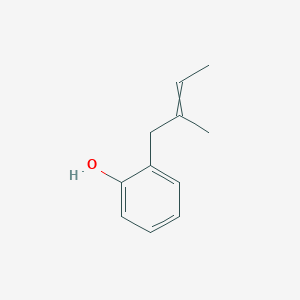
2-(2-Methylbut-2-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylbut-2-en-1-yl)phenol is an organic compound belonging to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2-methylbut-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbut-2-en-1-yl)phenol typically involves the prenylation of phenolic compounds. One common method is the reaction of phenol with 2-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or nickel may be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the 2-methylbut-2-en-1-yl group can be reduced to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2-(2-Methylbut-2-en-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity.
Pathways Involved: The compound may modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparaison Avec Des Composés Similaires
- 2-(3-Methylbut-2-en-1-yl)phenol
- 2-(2-Methylbut-3-en-2-yl)phenol
- 5-(3-Methylbut-2-en-1-yl)benzo[d][1,3]dioxol-4-ol
Comparison: 2-(2-Methylbut-2-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
27920-17-8 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-(2-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C11H14O/c1-3-9(2)8-10-6-4-5-7-11(10)12/h3-7,12H,8H2,1-2H3 |
Clé InChI |
CETMORGUONDRBU-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)CC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


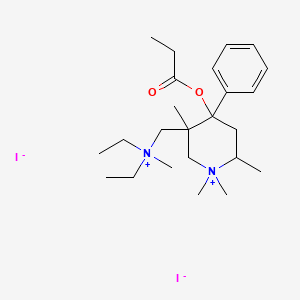

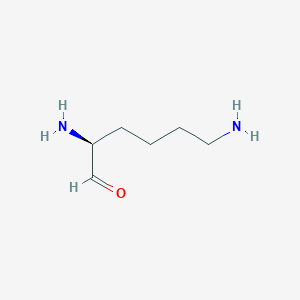
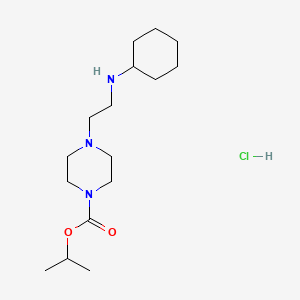
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)

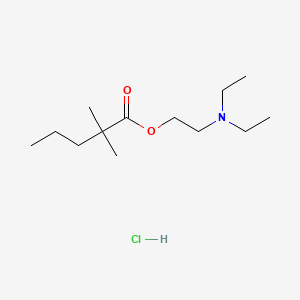
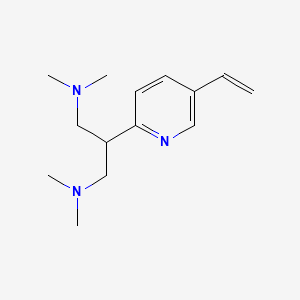
![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
